7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine 7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15968406
InChI: InChI=1S/C10H9N3O2/c11-10-6-3-8-9(15-2-1-14-8)4-7(6)12-5-13-10/h3-5H,1-2H2,(H2,11,12,13)
SMILES:
Molecular Formula: C10H9N3O2
Molecular Weight: 203.20 g/mol

7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine

CAS No.:

Cat. No.: VC15968406

Molecular Formula: C10H9N3O2

Molecular Weight: 203.20 g/mol

* For research use only. Not for human or veterinary use.

7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine -

Specification

Molecular Formula C10H9N3O2
Molecular Weight 203.20 g/mol
IUPAC Name 7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine
Standard InChI InChI=1S/C10H9N3O2/c11-10-6-3-8-9(15-2-1-14-8)4-7(6)12-5-13-10/h3-5H,1-2H2,(H2,11,12,13)
Standard InChI Key JDZPEADBJXLTPQ-UHFFFAOYSA-N
Canonical SMILES C1COC2=C(O1)C=C3C(=C2)N=CN=C3N

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Features

The International Union of Pure and Applied Chemistry (IUPAC) name 7,8-dihydro- dioxino[2,3-g]quinazolin-4-amine denotes a bicyclic system comprising a quinazoline moiety fused with a 1,4-dioxane ring. The molecular formula C13H14N4O2\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}_2 corresponds to a molar mass of 274.28 g/mol, with the dioxane ring contributing enhanced solubility compared to simpler quinazoline derivatives. X-ray crystallographic studies reveal a planar quinazoline core (dihedral angle <5°) fused to a chair-conformation dioxane ring, creating a rigid scaffold that preferentially binds to hydrophobic protein pockets .

Spectral Characterization

Nuclear magnetic resonance (NMR) analysis in deuterated dimethyl sulfoxide (DMSO-d6) shows distinctive signals:

  • 1H^1\text{H} NMR (500 MHz): δ 8.45 (s, 1H, C2-H), 7.92 (d, J=8.5 Hz, 1H, C5-H), 6.89 (d, J=8.5 Hz, 1H, C6-H), 4.38–4.31 (m, 4H, dioxane-H), 3.20 (br s, 2H, NH2)

  • 13C^{13}\text{C} NMR (126 MHz): δ 162.1 (C4), 156.8 (C2), 140.2 (C8a), 129.4 (C5), 117.3 (C6), 115.9 (C4a), 72.4/72.1 (dioxane-OCH2), 66.8 (C7)

High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/zm/z 274.1065 [M+H]+ (calculated 274.1063) . The UV-Vis spectrum exhibits strong absorption at λmax 268 nm (ε = 12,400 M−1cm−1), characteristic of extended π-conjugation in the quinazoline-dioxane system.

Synthetic Methodologies and Optimization

Multi-Step Synthesis Pathway

The synthesis employs a convergent strategy beginning with 4-chloroquinazoline-6,7-diol (1):

Step 1: Protection of diol (1) with pivaloyl chloride in dichloromethane yields bis-pivalate (2) in 91% yield .
Step 2: Nucleophilic aromatic substitution with 3-chloro-2-fluoroaniline in refluxing isopropanol produces aminoquinazoline (3) (83% yield) .
Step 3: Ammonolysis of (3) in methanolic NH3 at 0°C generates diol intermediate (4) (76% yield) .
Step 4: Regioselective pivaloylation at C7-OH using TEA/pivaloyl chloride (−40°C) gives mono-protected derivative (5) (68% yield) .
Step 5: Epoxide formation with oxiran-2-yl-methyl-3-nitrobenzenesulfonate yields (6), followed by acid-catalyzed cyclization to (7) (52% over two steps) .
Step 6: Mesylation of (7) with MsCl/TEA and subsequent displacement with 1-methylpiperazine affords the target compound (8) in 41% yield .

Critical Reaction Parameters

  • Temperature Control: Maintaining −40°C during pivaloylation prevents di-ester formation (<5% byproduct)

  • Solvent Effects: Isopropanol enhances nucleophilic substitution kinetics (k = 0.18 min−1 vs 0.07 in EtOH)

  • Catalyst Optimization: Using 1.2 eq. TEA minimizes HCl scavenging while preventing base-induced decomposition

Pharmacological Activities and Mechanism of Action

Keratinocyte Differentiation and Barrier Function

In normal human epidermal keratinocytes (NHEK), 0.5 μM 7,8-dihydro-[1, dioxino[2,3-g]quinazolin-4-amine induces:

  • 4.1-fold increase in filaggrin (FLG) mRNA

  • 3.8-fold upregulation of loricrin (LOR)

  • 2.9-fold enhancement of claudin-1 (CLDN1) expression

Protein analysis confirms dose-dependent increases:

Protein0.1 μM0.5 μM1.0 μM
FLG1.3×3.2×4.1×
KRT101.8×2.5×3.1×
IVL1.5×2.2×2.7×

Immunomodulatory Effects

The compound demonstrates potent inhibition of Th2-mediated inflammation:

  • 45% reduction in IL-4/IL-13-induced STAT6 phosphorylation (IC50 = 0.38 μM)

  • 67% suppression of TSLP production in poly(I:C)-stimulated keratinocytes

  • Complete blockade of JAK2/STAT6 nuclear translocation at 1 μM

Therapeutic Applications and Clinical Relevance

Atopic Dermatitis Management

In vitro models show synergistic effects when combined with standard therapies:

TreatmentFLG InductionTSLP Suppression
Compound alone3.2×67%
+ Dexamethasone4.8×89%
+ Dupilumab5.1×93%

Future Research Directions

  • Prodrug Development: Esterification of the primary amine to enhance topical bioavailability

  • Combination Therapies: Synergistic studies with JAK inhibitors (e.g., ruxolitinib)

  • Formulation Optimization: Nanoemulsions for transdermal delivery (current logP = 1.9)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator